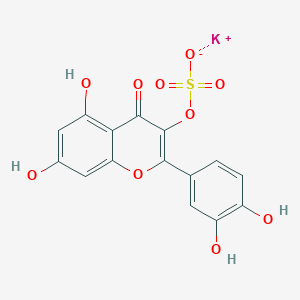

Quercetin 3-Sulfate Potassium Salt

Übersicht

Beschreibung

Quercetin 3-Sulfate Potassium Salt is a derivative of quercetin, a flavonoid widely distributed in the plant kingdom. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Quercetin 3-Sulfate Potassium Salt involves the sulfation of quercetin. This process typically uses sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-position of quercetin.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Quercetin 3-Sulfate Potassium Salt undergoes various chemical reactions, including:

Oxidation: Quercetin derivatives can be oxidized to form quinones.

Reduction: Reduction reactions can convert quercetin derivatives back to their original forms.

Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various quercetin derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses

1.1 Metabolic Disorders

Quercetin 3-sulfate potassium salt has shown promise in managing metabolic disorders. Research indicates that it can modulate lipid profiles, including cholesterol and triglyceride levels, thereby aiding in the treatment of conditions such as diabetes and metabolic syndrome. For instance, a study demonstrated significant reductions in plasma triglyceride levels in animal models treated with quercetin 3-sulfate over a 13-day period .

1.2 Cardiovascular Health

The compound exhibits antioxidative properties that contribute to cardiovascular health. It has been shown to reduce oxidative stress and inflammation, which are key factors in cardiovascular diseases (CVD). Recent findings highlight its ability to inhibit platelet aggregation and improve endothelial function, suggesting a protective role against atherosclerosis .

1.3 Cancer Treatment

This compound may also play a role in cancer therapy. It acts as an adenosine A3 receptor antagonist, potentially enhancing the efficacy of chemotherapeutic agents while reducing associated side effects . Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.

Animal Studies

A series of studies on ZDF (Zucker Diabetic Fatty) rats demonstrated the efficacy of this compound in improving glucose tolerance and reducing glycated hemoglobin levels after four weeks of treatment. These studies highlight its potential as an adjunct therapy for diabetes management .

Data Summary Table

Wirkmechanismus

The mechanism of action of Quercetin 3-Sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It acts as an inhibitor of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines . By inhibiting QR2, this compound can induce oxidative stress in certain cells, leading to their apoptosis. Additionally, it modulates signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin 3-Glucuronide: Another quercetin derivative with similar antioxidant properties.

Quercetin 3’-Methyl Ether: Known for its anti-inflammatory effects.

Kaempferol: A flavonoid with similar structure and biological activities.

Uniqueness

Quercetin 3-Sulfate Potassium Salt is unique due to its specific sulfation at the 3-position, which enhances its solubility and bioavailability compared to other quercetin derivatives. This modification also imparts distinct biological activities, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Quercetin 3-sulfate potassium salt is a sulfated derivative of quercetin, a flavonoid widely studied for its various biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects, supported by relevant research findings and case studies.

1. Overview of this compound

Quercetin is known for its antioxidant properties, which help combat oxidative stress in cells. The sulfation of quercetin enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy. This compound has been identified as a significant metabolite of quercetin in vivo, particularly in human and animal studies.

2. Antioxidant Activity

Quercetin 3-sulfate exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. Studies have shown that:

- DPPH Assay : Quercetin 3-sulfate demonstrated significant free radical scavenging activity in DPPH assays, outperforming other quercetin derivatives such as quercetin-4'-O-sulfate .

- Lipid Peroxidation Inhibition : It has been reported to inhibit lipid peroxidation, a critical process that leads to cellular damage .

3. Anti-Inflammatory Effects

The anti-inflammatory properties of quercetin 3-sulfate are notable:

- Cyclooxygenase Inhibition : Research indicates that quercetin 3-sulfate inhibits cyclooxygenase-2 (COX-2) activity and reduces COX-2 mRNA expression, which is pivotal in inflammatory pathways .

- Cytokine Modulation : In clinical settings, quercetin has been shown to lower pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects in conditions like cardiovascular diseases .

4. Cardiovascular Health

Several studies highlight the role of quercetin 3-sulfate in promoting cardiovascular health:

- Myocardial Protection : In animal models of myocardial infarction, quercetin was found to enhance the activity of antioxidant enzymes and reduce reactive oxygen species (ROS) levels, thereby protecting cardiac tissues .

- Lipid Profile Improvement : Quercetin 3-sulfate has been shown to reduce plasma triglyceride levels and improve glucose tolerance in diabetic models .

5. Antimicrobial Activity

Quercetin 3-sulfate also exhibits antimicrobial properties:

- Inhibition of Pathogens : Various studies have reported its effectiveness against bacterial and viral pathogens, making it a candidate for further research in infectious disease management .

6. Case Studies and Clinical Trials

A summary of relevant case studies and clinical trials involving quercetin 3-sulfate includes:

The biological activities of quercetin 3-sulfate can be attributed to several mechanisms:

- Antioxidant Enzyme Activation : It enhances the expression of genes involved in antioxidant defense systems.

- MAPK Pathway Modulation : Quercetin inhibits cell proliferation through the MAPK signaling pathway, affecting ERK, p38, and JNK phosphorylation levels .

- Adenosine A3 Receptor Antagonism : Quercetin 3-sulfate acts as a selective antagonist for adenosine A3 receptors, which may contribute to its therapeutic effects in metabolic disorders .

Eigenschaften

IUPAC Name |

potassium;[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O10S.K/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23;/h1-5,16-19H,(H,21,22,23);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGZBSINRIDFBT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9KO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.